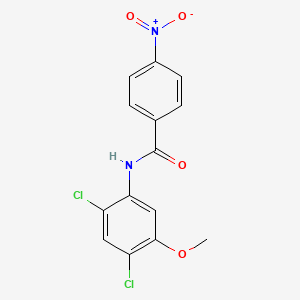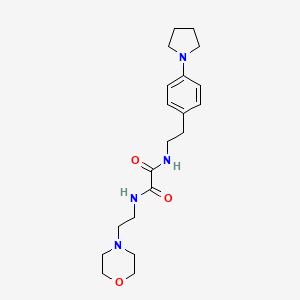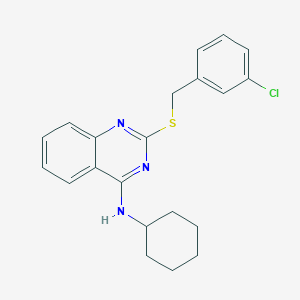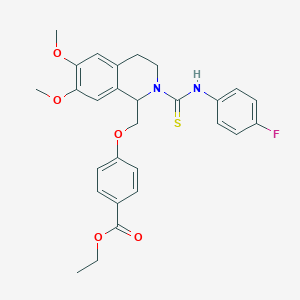
Ethyl 4-((2-((4-fluorophenyl)carbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-((2-((4-fluorophenyl)carbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a chemical compound with the molecular formula C28H29FN2O5S . It has an average mass of 524.604 Da and a monoisotopic mass of 524.178101 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like its molecular weight, solubility, melting point, boiling point, and reactivity. For this compound, we know its molecular formula and weight , but other specific physical and chemical properties aren’t available in the sources I found.Scientific Research Applications
Synthesis and Chemical Reactions
Chemical Synthesis : Studies on compounds with similar structures, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, have focused on their synthesis via reactions with amines and isatin, showcasing the versatility of these compounds in chemical synthesis processes (Brouwer et al., 1972). Similar methodologies could potentially apply to the synthesis and modification of Ethyl 4-((2-((4-fluorophenyl)carbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate, offering pathways for the creation of novel compounds with tailored properties for research and industrial applications.
Organic Reactions and Functionalizations : The reaction pathways and functionalization of related compounds, such as the development of pyrano[4,3,2-ij]isoquinoline derivatives through rhodium-catalyzed annulation, highlight the potential for creating complex heteroarenes with unique optoelectronic properties (Wu et al., 2018). This suggests that Ethyl 4-((2-((4-fluorophenyl)carbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate could serve as a precursor or intermediate in the synthesis of complex molecules with potential applications in materials science and pharmaceuticals.
Potential Applications in Drug Discovery
Antimicrobial Agents : The synthesis and characterization of quinazolines with potential antimicrobial activity provide a template for the exploration of Ethyl 4-((2-((4-fluorophenyl)carbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate derivatives as novel antimicrobial agents (Desai et al., 2007). Such compounds could be investigated for their efficacy against a range of bacterial and fungal pathogens, contributing to the development of new treatments for infectious diseases.
Cancer Research : Research into novel annulated dihydroisoquinoline heterocycles with cytotoxic activity against various cancer cell lines suggests that structurally complex isoquinoline derivatives, similar to the Ethyl 4-((2-((4-fluorophenyl)carbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate, could be valuable in the design of new anticancer drugs (Saleh et al., 2020). Investigating these compounds' interactions with cancer-related targets and pathways could provide insights into their mechanisms of action and therapeutic potential.
properties
IUPAC Name |
ethyl 4-[[2-[(4-fluorophenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN2O5S/c1-4-35-27(32)18-5-11-22(12-6-18)36-17-24-23-16-26(34-3)25(33-2)15-19(23)13-14-31(24)28(37)30-21-9-7-20(29)8-10-21/h5-12,15-16,24H,4,13-14,17H2,1-3H3,(H,30,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBOXMTZSHKFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((2-((4-fluorophenyl)carbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

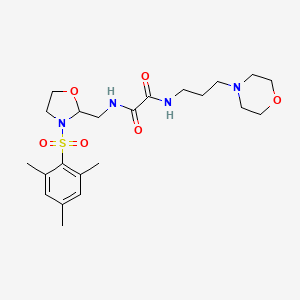
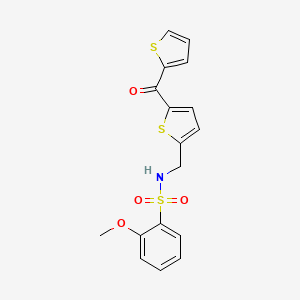
![Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2455789.png)
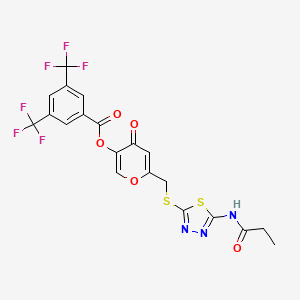
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2455793.png)

![2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione](/img/structure/B2455798.png)

![(Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2455800.png)
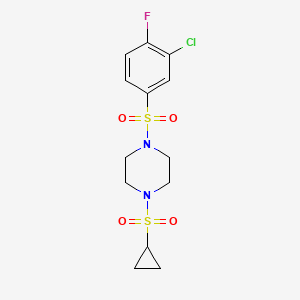
![5-fluoro-2-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455803.png)
